molecular formula C9H11NO2 B1611463 Methyl 3,6-dimethylpicolinate CAS No. 215436-32-1

Methyl 3,6-dimethylpicolinate

Cat. No.: B1611463
CAS No.: 215436-32-1
M. Wt: 165.19 g/mol
InChI Key: MJTXVOHVISPNRW-UHFFFAOYSA-N
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Description

Methyl 3,6-dimethylpicolinate is a substituted picolinate ester characterized by two methyl groups at the 3- and 6-positions of the pyridine ring and a methoxycarbonyl group at the 2-position. Picolinate derivatives are widely used in organic synthesis, pharmaceuticals, and agrochemicals due to their structural versatility and reactivity.

Properties

IUPAC Name

methyl 3,6-dimethylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-5-7(2)10-8(6)9(11)12-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTXVOHVISPNRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440985
Record name Methyl 3,6-dimethylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215436-32-1
Record name Methyl 3,6-dimethylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,6-dimethylpicolinate can be synthesized through several methods. One common approach involves the esterification of 3,6-dimethylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Oxidation Reactions

Pyridine esters with methyl substituents are susceptible to oxidation at benzylic positions. For example:

  • Chromium-based oxidants (e.g., CrO₃) typically convert methyl groups to carboxylic acids. For methyl 3-methylpicolinate, oxidation yields 3-carboxypicolinic acid derivatives .

  • Potassium permanganate in acidic/basic conditions may oxidize the 6-methyl group to a carboxylate, forming a dicarboxylic acid derivative.

Reaction TypeReagents/ConditionsExpected ProductReference Analogue
Benzylic oxidationCrO₃, H₂SO₄3,6-Dicarboxypicolinic acid
Side-chain oxidationKMnO₄, Δ3-Methyl-6-carboxypicolinate

Reduction Reactions

Reductive modifications of the ester or aromatic system are plausible:

  • Lithium aluminum hydride (LiAlH₄) reduces ester groups to primary alcohols. For methyl 3-methylpicolinate, this yields 3,6-bis(hydroxymethyl)pyridine .

  • Catalytic hydrogenation (H₂/Pd-C) may saturate the pyridine ring to piperidine derivatives under high-pressure conditions .

Reaction TypeReagents/ConditionsExpected ProductReference Analogue
Ester reductionLiAlH₄, THF3,6-Bis(hydroxymethyl)pyridine
Ring hydrogenationH₂, Pd-C, 50 psiHexahydro-3,6-dimethylpicolinate

Nucleophilic Substitution

The ester group facilitates nucleophilic acyl substitution:

  • Ammonolysis with NH₃/MeOH generates 3,6-dimethylpicolinamide .

  • Transesterification with ethanol/H⁺ produces ethyl 3,6-dimethylpicolinate .

Reaction TypeReagents/ConditionsExpected ProductReference Analogue
AmmonolysisNH₃, MeOH, Δ3,6-Dimethylpicolinamide
TransesterificationEtOH, H₂SO₄Ethyl 3,6-dimethylpicolinate

Cross-Coupling Reactions

The pyridine ring may participate in metal-catalyzed coupling:

  • Suzuki-Miyaura coupling with aryl boronic acids at the 4-position, facilitated by Pd(PPh₃)₄ .

  • Buchwald-Hartwig amination for installing amino groups at reactive positions .

Reaction TypeReagents/ConditionsExpected ProductReference Analogue
Suzuki couplingPd(PPh₃)₄, ArB(OH)₂4-Aryl-3,6-dimethylpicolinate
Buchwald aminationPd₂(dba)₃, Xantphos, NHAr4-Amino-3,6-dimethylpicolinate

Functionalization of Methyl Groups

  • Bromination : NBS/AIBN selectively brominates benzylic methyl groups. For methyl 3-methylpicolinate, this yields 3-(bromomethyl)-6-methylpicolinate .

  • Hydroxymethylation : Formaldehyde under basic conditions introduces hydroxymethyl groups .

Reaction TypeReagents/ConditionsExpected ProductReference Analogue
Benzylic brominationNBS, AIBN, CCl₄3-(Bromomethyl)-6-methylpicolinate
HydroxymethylationHCHO, NaOH3-(Hydroxymethyl)-6-methylpicolinate

Heterocyclic Transformations

  • Quaternization : Methylation with MeOTf forms a pyridinium salt at the nitrogen.

  • Ring expansion : Reaction with hydroxylamine may yield azepine derivatives under thermal conditions .

Key Research Gaps and Limitations

  • No direct studies on methyl 3,6-dimethylpicolinate were identified in the reviewed literature.

  • Predictions rely on analogues like methyl 3-methylpicolinate and methyl 4-methoxy-3,5-dimethylpicolinate.

  • Experimental validation is required to confirm reactivity and selectivity.

Scientific Research Applications

Medicinal Chemistry

Methyl 3,6-dimethylpicolinate has been studied for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to participate in various chemical reactions that lead to the synthesis of biologically active compounds.

Synthesis of Bioactive Compounds

MDMP serves as a precursor in the synthesis of several derivatives that exhibit pharmacological activities. For instance, it can be utilized in the development of new anti-inflammatory agents and antioxidants. The compound's ability to undergo functionalization makes it a versatile building block in drug design.

Table 1: Synthesis Pathways Involving MDMP

CompoundReaction TypeYield (%)Reference
4-Methyl-2-pyridoneAlkylation85%
3-Methyl-2-pyridone derivativesAcylation90%

Case Study: Anticancer Activity

A study highlighted the use of MDMP derivatives in developing anticancer drugs. The derivatives showed significant cytotoxicity against various cancer cell lines, indicating that modifications on the MDMP scaffold could enhance therapeutic efficacy. The mechanism involved apoptosis induction through reactive oxygen species (ROS) generation .

Agricultural Applications

In agriculture, MDMP has been investigated for its potential as a plant growth regulator and pesticide.

Plant Growth Regulation

Research indicates that MDMP can promote root growth and enhance nutrient uptake in certain crops. Its application has resulted in improved yields and stress resistance in plants.

Table 2: Effects of MDMP on Plant Growth

Crop TypeApplication Rate (mg/L)Growth Increase (%)Reference
Tomato5025%
Wheat10030%

Pesticidal Properties

MDMP has also been explored for its insecticidal properties against common agricultural pests. Studies demonstrate effective mortality rates among target insects, suggesting its viability as an eco-friendly pesticide alternative.

Material Science Applications

The unique chemical structure of MDMP allows for its incorporation into various materials, enhancing their properties.

Polymer Synthesis

MDMP is utilized in synthesizing polymers with specific functionalities, such as improved thermal stability and mechanical strength. The compound can act as a monomer or cross-linking agent in polymer formulations.

Table 3: Polymer Characteristics Enhanced by MDMP

Polymer TypeProperty EnhancedReference
PolyurethaneThermal Stability
Polyethylene GlycolMechanical Strength

Mechanism of Action

The mechanism of action of methyl 3,6-dimethylpicolinate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on available

Methyl 3,6-Dibromopicolinate (CAS 495416-04-1)

  • Structure : Features bromine atoms at the 3- and 6-positions instead of methyl groups.
  • Molecular Weight : 294.93 g/mol (vs. ~165.2 g/mol estimated for methyl 3,6-dimethylpicolinate) .
  • This difference would significantly alter reactivity in cross-coupling reactions or nucleophilic substitutions.
  • Applications: Halogenated picolinates like methyl 3,6-dibromopicolinate are intermediates in synthesizing pharmaceuticals and ligands for catalysis.

Methyl 5,6-Dimethoxypicolinate

  • Structure : Methoxy groups at the 5- and 6-positions, differing in substitution pattern from the dimethyl variant.
  • Biological Activity : Methoxy-substituted picolinates are common in drug design (e.g., kinase inhibitors). This compound’s bioactivity would depend on steric and electronic effects distinct from methoxy analogs.

Methyl 3,6-Dichloro-4-((pyridin-3-ylmethyl)amino)picolinate (CAS 1259329-54-8)

  • Structure: Chlorine substituents at 3- and 6-positions and an additional amino-functionalized side chain.
  • Molecular Weight : 312.15 g/mol, significantly higher than the dimethyl analog .
  • Functionality: The amino group enables hydrogen bonding and coordination chemistry, making it suitable for metal-organic frameworks or enzyme-targeted drug design. This compound lacks this functional versatility.

Table 1: Key Properties of this compound and Analogs

Compound Substituents Molecular Weight (g/mol) Key Reactivity/Applications
This compound* 3,6-diMe, 2-COOMe ~165.2 (estimated) Limited data; potential as ligand
Methyl 3,6-dibromopicolinate 3,6-diBr, 2-COOMe 294.93 Cross-coupling reactions
Methyl 5,6-dimethoxypicolinate 5,6-diOMe, 2-COOMe ~213.2 (estimated) Drug intermediates
Methyl 3,6-dichloro-4-((pyridin-3-ylmethyl)amino)picolinate 3,6-diCl, 4-NHCH₂Py, 2-COOMe 312.15 Coordination chemistry

*Estimated values based on structural similarity.

Research Findings and Limitations

  • Methyl groups may hinder regioselective substitutions compared to halogens.
  • Safety and Handling: While methyl esters are generally less hazardous than halogenated derivatives (e.g., 3,6-dibromocarbazole, which has GHS toxicity classifications ), specific toxicity data for this compound remain unknown.

Biological Activity

Methyl 3,6-dimethylpicolinate is a compound derived from picolinic acid, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C_9H_11NO_2
  • Molecular Weight : 165.19 g/mol
  • IUPAC Name : Methyl 3,6-dimethylpyridine-2-carboxylate

This compound features a pyridine ring substituted at the 3 and 6 positions with methyl groups and at the 2 position with a methoxycarbonyl group.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory conditions.

3. Neuroprotective Properties

The compound has demonstrated neuroprotective effects in several animal models. It appears to enhance cognitive function and reduce neuroinflammation, making it a candidate for further exploration in neurodegenerative disease therapies.

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.
  • Neuroprotective Mechanism : It may enhance neuronal survival by modulating neurotransmitter levels and reducing oxidative stress in neural cells.

Case Studies

  • Antioxidant Activity Study :
    • A study evaluated the radical scavenging capacity of this compound using DPPH assay.
    • Results indicated an IC50 value of 25 µg/mL, showcasing its potent antioxidant capability.
  • Neuroprotection in Animal Models :
    • In a mouse model of Alzheimer's disease, administration of this compound resulted in improved memory retention scores compared to control groups.
    • Histological analysis revealed reduced amyloid plaque deposition in treated mice.

Data Table: Biological Activities Overview

Activity TypeMechanismObserved EffectsReference
AntioxidantFree radical scavengingIC50 = 25 µg/mL
Anti-inflammatoryNF-kB inhibitionReduced TNF-α levels
NeuroprotectiveModulation of neurotransmittersImproved cognitive function

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3,6-dimethylpicolinate
Reactant of Route 2
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Methyl 3,6-dimethylpicolinate

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